![molecular formula C17H15N3O5S2 B2373193 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide CAS No. 895442-02-1](/img/structure/B2373193.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide”, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Methyl-6-nitrobenzo[d]thiazol-2(3H)-imine, has been reported. Its InChI Code is 1S/C8H7N3O2S/c1-10-6-3-2-5(11(12)13)4-7(6)14-8(10)9/h2-4,9H,1H3 and its molecular weight is 209.23 .Scientific Research Applications
Anti-Cancer Potential
The compound shows promise as an anti-cancer agent. Researchers have observed its inhibitory effects on cancer cell growth and proliferation. Specifically, it induces apoptosis (programmed cell death) by upregulating the expression of the tumor suppressor gene P53 and downregulating the anti-apoptotic gene Bcl-2. Additionally, it causes DNA fragmentation in cancer cells, suggesting its potential as an effective anticancer therapeutic .
Cytotoxicity
Studies have evaluated the cytotoxicity of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide . It significantly inhibits cell proliferation, making it a candidate for further investigation in cancer treatment .
Antibacterial Properties
While not extensively studied, some research suggests that this compound may exhibit antibacterial activity. Investigating its effects against specific bacterial strains could provide valuable insights for developing antimicrobial agents .
properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-11-3-6-13(7-4-11)27(24,25)10-16(21)18-17-19(2)14-8-5-12(20(22)23)9-15(14)26-17/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKTUUPSKREKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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